molecular formula C17H11ClINO2 B15012717 4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline

4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline

Cat. No.: B15012717
M. Wt: 423.6 g/mol
InChI Key: BDRRSSNSZARVBK-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline is a complex organic compound that features a chlorophenoxy group and an iodofuran moiety linked to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline typically involves a multi-step process. One common method starts with the preparation of 4-(4-chlorophenoxy)aniline, which is then subjected to a condensation reaction with 5-iodofuran-2-carbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy and iodofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)aniline: Shares the chlorophenoxy group but lacks the iodofuran moiety.

    5-iodofuran-2-carbaldehyde: Contains the iodofuran group but lacks the aniline base.

    4-chloroaniline: Contains the aniline base with a chlorine substituent but lacks the phenoxy and iodofuran groups.

Uniqueness

4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H11ClINO2

Molecular Weight

423.6 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(5-iodofuran-2-yl)methanimine

InChI

InChI=1S/C17H11ClINO2/c18-12-1-5-14(6-2-12)21-15-7-3-13(4-8-15)20-11-16-9-10-17(19)22-16/h1-11H

InChI Key

BDRRSSNSZARVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)I)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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